1H-1,2,4-triazol-5-ylthiourea
Description
Significance of Heterocyclic Scaffolds in Modern Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to chemistry, biology, and materials science. Current time information in Bangalore, IN. Their presence is ubiquitous in nature, forming the core of essential biomolecules like nucleic acids and vitamins. Current time information in Bangalore, IN. In medicinal chemistry, heterocyclic scaffolds are considered "privileged structures," with statistics indicating that over 85% of all biologically active chemical entities contain a heterocycle. rsc.org This prevalence stems from their ability to present functional groups in well-defined spatial arrangements, enabling specific interactions with biological targets. Current time information in Bangalore, IN. The incorporation of heteroatoms such as nitrogen, sulfur, or oxygen modifies the electronic distribution and geometry of the ring, allowing for fine-tuning of properties like solubility, lipophilicity, and hydrogen bonding capacity. rsc.org This versatility makes them indispensable in the design of pharmaceuticals, agrochemicals, and functional materials. thesciencein.org
Overview of 1,2,4-Triazole (B32235) Derivatives in Chemical Synthesis and Structure Elucidation
Among the vast family of nitrogen-containing heterocycles, the 1,2,4-triazole ring is a five-membered scaffold with three nitrogen atoms that has garnered significant attention. arkat-usa.org This nucleus is chemically stable and can be readily functionalized, making it a valuable building block in synthetic chemistry. bohrium.com The 1,2,4-triazole system can exist in two stable tautomeric forms, 1H- and 4H-1,2,4-triazole, which are in rapid equilibrium. nih.gov This characteristic, along with its ability to participate in hydrogen bonding, dipole-dipole, and π-stacking interactions, makes it an effective pharmacophore for binding to biological targets. isres.org Consequently, 1,2,4-triazole derivatives have been extensively developed and are used as antifungal, antiviral, and anti-inflammatory agents. bohrium.comnih.gov Their synthesis is a well-explored area, with numerous methods available, including the Pellizzari reaction and the Einhorn–Brunner reaction, allowing for the creation of diverse molecular libraries. scispace.com
Role of Thiourea (B124793) Moieties in Molecular Design and Functional Materials
The thiourea group, with the general structure (R¹R²N)(R³R⁴N)C=S, is a sulfur analog of urea (B33335) and a versatile functional group in molecular design. science.gov Its ability to act as both a hydrogen bond donor (through the N-H groups) and acceptor (through the sulfur atom) makes it a powerful linker for constructing supramolecular assemblies and interacting with biological receptors. scispace.com This dual nature is crucial in the design of enzyme inhibitors and anion sensors. scispace.com In materials science, thiourea derivatives are used in the production of flame-retardant resins and as vulcanization accelerators. researchgate.net Furthermore, the thiourea moiety serves as a key precursor for synthesizing various heterocycles, most notably aminothiazoles and pyrimidines. researchgate.net The incorporation of a thiourea group can enhance a molecule's solubility and biological activity, making it a valuable component in the development of agrochemicals and pharmaceuticals. science.gov
Defining the Research Scope for 1H-1,2,4-Triazol-5-ylthiourea: Focus on Synthetic, Structural, and Theoretical Investigations
Therefore, this article defines its scope by examining the synthetic, structural, and theoretical aspects of this compound through the lens of its closely related and well-documented derivatives. The synthetic strategy will be inferred from established methods for creating substituted thioureas from aminotriazoles. Structural and theoretical discussions will draw necessary parallels from detailed studies on compounds like N-carbethoxy-N′-(3-aryl-1H-1,2,4-triazol-5-yl)thioureas, for which extensive crystallographic and computational data exist. This approach allows for a scientifically grounded exploration of the target compound's probable characteristics.
Synthetic, Structural, and Theoretical Investigations
Proposed Synthesis
The synthesis of this compound is logically approached via the reaction of a precursor, 3-amino-1H-1,2,4-triazole, with a thiocarbonyl transfer agent. A common method for preparing N-substituted thioureas involves the nucleophilic addition of an amine to an isothiocyanate.
A plausible synthetic pathway would involve the reaction of 3-amino-1H-1,2,4-triazole with a reagent like benzoyl isothiocyanate, followed by hydrolysis of the benzoyl group to yield the parent thiourea. A more direct, albeit potentially challenging, route would be the reaction with thiophosgene (B130339) or a related equivalent under controlled conditions.
The synthesis of the necessary precursor, 3-amino-1H-1,2,4-triazole, can be achieved through a one-pot reaction involving thiourea, dimethyl sulfate, and a hydrazide in water, which aligns with green chemistry principles. bohrium.com Alternatively, the cyclization of thiosemicarbazide (B42300) derivatives in a basic solution is a well-established method for forming the 4H-1,2,4-triazole-5-thione ring, which can then be converted to the amino-triazole. clockss.org
Structural Analysis Based on Related Derivatives
Although a crystal structure for this compound is not published, extensive X-ray diffraction studies on its derivatives, such as N-carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, provide significant insight into the likely structural features of the parent compound. nih.gov
These studies reveal that the molecule exists predominantly in the 3-aryl-5-thioureido-1H-1,2,4-triazole tautomeric form. nih.gov This specific arrangement is stabilized by a strong intramolecular hydrogen bond between the endocyclic N-H proton of the triazole ring and the sulfur atom of the thioureido group, forming a stable six-membered ring motif known as an S(6) graph-set. nih.gov The triazole ring itself is consistently found to be planar. nih.gov
In the crystal lattice, these derivative molecules form centrosymmetric dimers through intermolecular hydrogen bonds. nih.gov One common motif involves N-H···N interactions between the triazole rings of two molecules, while another involves N-H···S=C interactions between the thiourea moieties. nih.gov It is highly probable that the unsubstituted this compound would exhibit similar tautomerism and hydrogen bonding patterns, which are crucial determinants of its physical properties and molecular interactions.
Interactive Table: Crystallographic Data for a Related Derivative Below is the crystallographic data for N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, a representative derivative.
| Parameter | Value |
| Compound Name | N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea |
| Formula | C₁₃H₁₅N₅O₂S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.8430 (5) |
| b (Å) | 8.7789 (6) |
| c (Å) | 12.2563 (9) |
| α (°) | 90.780 (1) |
| β (°) | 99.425 (1) |
| γ (°) | 101.279 (1) |
| Volume (ų) | 711.52 (9) |
| Z | 2 |
| Data sourced from a study on N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea. nih.gov |
Theoretical Investigations and Tautomerism
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, stability, and spectroscopic properties of molecules like 1,2,4-triazole derivatives. nih.govdnu.dp.ua For related systems, DFT studies have been employed to analyze the frontier molecular orbitals (HOMO and LUMO), which provides information about the molecule's reactivity. nih.gov The HOMO is often located on the electron-rich triazole ring and thioether group, while the LUMO can be distributed across the entire framework. nih.gov
A key area of theoretical study for this class of compounds is tautomerism. science.gov The 1,2,4-triazole ring connected to a thiourea can exist in several tautomeric forms, including thione-thiol forms. science.gov DFT calculations can determine the relative energies of these tautomers, predicting the most stable isomer in the gas phase or in solution. science.gov For the related N-carbethoxy-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea, theoretical and experimental results confirm that the 1H-tautomer is stabilized by the intramolecular N-H···S hydrogen bond. nih.gov Such computational studies are also used to calculate and predict NMR chemical shifts and vibrational frequencies (IR and Raman), which can then be compared with experimental data to confirm the structure. dnu.dp.ua These theoretical approaches would be essential for characterizing the specific tautomeric form and electronic properties of this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7154-50-9 |
|---|---|
Molecular Formula |
C3H5N5S |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
1H-1,2,4-triazol-5-ylthiourea |
InChI |
InChI=1S/C3H5N5S/c4-2(9)7-3-5-1-6-8-3/h1H,(H4,4,5,6,7,8,9) |
InChI Key |
PFFZMYXKXFOGGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)NC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1h 1,2,4 Triazol 5 Ylthiourea
Primary Synthesis Routes of 1H-1,2,4-Triazol-5-ylthiourea
The formation of the this compound scaffold can be achieved through several synthetic pathways, broadly categorized into direct condensation and multi-step strategies.
Direct condensation methods involve the one-pot or sequential reaction of starting materials to form the target molecule. A common approach is the nucleophilic addition of an amino-triazole to an isothiocyanate. For instance, the synthesis of N-carbethoxy-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea is accomplished through the nucleophilic addition of 3-amino-5-phenyl-1H-1,2,4-triazole to ethoxycarbonyl isothiocyanate in a solvent like DMF at room temperature. iucr.orgcurtin.edu.au This method highlights the reaction between the exocyclic amino group of the triazole and the electrophilic carbon of the isothiocyanate.
Another direct approach involves the condensation of a carbohydrazide (B1668358) with an isothiocyanate, which, depending on the conditions, can lead to thiosemicarbazide (B42300) intermediates that subsequently cyclize. clockss.org For example, 1,2,4-triazole-5-thione can be condensed with allyl isothiocyanate to yield a hydrazinecarbothioamide derivative. clockss.org Similarly, various 1,2,4-triazole (B32235) derivatives can be synthesized from hydrazines and formamide (B127407) under microwave irradiation without a catalyst, demonstrating a simple and efficient condensation method. organic-chemistry.org
Multi-step syntheses allow for the construction of the this compound core from simpler, more readily available precursors. These methods offer greater control over the substitution pattern of the final product.
One such pathway begins with the reaction of thiocarbohydrazide (B147625) with substituted thiourea (B124793) or urea (B33335) derivatives. mdpi.com Specifically, thiourea compounds can be reacted with thiocarbohydrazide in an oil bath at high temperatures (130–140 °C) to afford 4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole derivatives. mdpi.com
Another versatile multi-step protocol starts with 4-amino-1,2,4-triazole. chemmethod.com This precursor can be used to synthesize Schiff bases via condensation with ketones like 4-aminoacetophenone. The resulting Schiff base can undergo further reactions, such as acylation followed by reaction with thiourea in an alkaline solution, to yield N-thiourea derivatives. chemmethod.com
A three-step synthesis for related aryl-triazole compounds involves first treating substituted benzoyl chlorides with ammonium (B1175870) thiocyanate (B1210189) to get benzoyl isothiocyanates. researchgate.net These intermediates then react with an amine (like phthalimide) to produce benzoyl thioureas. Finally, condensation with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) yields the desired 2-(5-aryl-4H-1,2,4-triazol-3-yl) derivatives. researchgate.net The heating of thiosemicarbazide precursors in a weak basic solution, such as 10% K2CO3 or NaOH, is a common final step to induce cyclization and form the 1,2,4-triazole-5-thione ring. clockss.org
The efficiency and yield of synthetic routes to 1,2,4-triazole-5-thiones and their derivatives vary significantly depending on the chosen methodology and reaction conditions. Direct condensation methods can be very efficient, with some reactions running quickly and in high yields, particularly when catalyzed by a few drops of acetic acid in an alcohol solution. clockss.org The synthesis of 3-amine-1H-1,2,4-triazoles through condensation of aminoguanidine (B1677879) bicarbonate with carboxylic acids has been reported to produce excellent yields of 91–99%. mdpi.com
In contrast, multi-step syntheses can have more variable yields. For instance, the cyclization of certain carbohydrazides with carbamodithioates in pyridine (B92270) provides only moderate yields. clockss.org A comparative study of two methods for synthesizing 4-(4-hydroxybenzyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed a significant difference in efficiency; one method yielded 18% while an improved method yielded 86%. jrespharm.com The synthesis of triazole derivatives from thiocarbohydrazide and thiourea compounds resulted in satisfactory yields ranging from 45–83%. mdpi.com
Table 1: Comparison of Synthetic Methods for 1,2,4-Triazole Derivatives
| Synthetic Method | Starting Materials | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| Direct Condensation | 3-Amino-5-phenyl-1H-1,2,4-triazole, Ethoxycarbonyl isothiocyanate | DMF, Room Temperature | Not specified | iucr.org, curtin.edu.au |
| Direct Condensation | Aminoguanidine bicarbonate, Carboxylic acids | Cyclization | 91-99% | mdpi.com |
| Multi-step Synthesis (Method 1) | 4-hydroxybenzoic acid hydrazide | Not specified | 18% | jrespharm.com |
| Multi-step Synthesis (Method 2) | 4-hydroxybenzoic acid hydrazide | Improved conditions | 86% | jrespharm.com |
| Multi-step Synthesis | Thiourea derivatives, Thiocarbohydrazide | Oil bath, 130-140°C | 45-83% | mdpi.com |
Derivatization Strategies of this compound Analogues
The this compound structure contains multiple reactive sites, including the nitrogen atoms of the triazole ring and the sulfur atom of the thiourea moiety, allowing for a variety of derivatization strategies.
The nitrogen atoms of the 1,2,4-triazole ring are susceptible to electrophilic substitution, particularly alkylation. chemicalbook.com The regioselectivity of N-alkylation on the 1H-1,2,4-triazole ring often depends on the reaction conditions, such as the base and solvent used. Alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol as a base leads to regioselective substitution at the N1 position. chemicalbook.com However, using aqueous sodium hydroxide (B78521) can result in a mixture of 1-methyl and 4-methyl substituted products. chemicalbook.com
Syntheses have been developed specifically to obtain N-4 substituted 1,2,4-triazole-5-thiones. clockss.org These reactions can involve refluxing methyl carbodithioates with hydrazine hydrate or methylhydrazine, which yields derivatives substituted at the N-4 position with an amine or methylamine (B109427) group. clockss.org
The thiourea group (-NH-C(=S)-NH-) in this compound is readily S-alkylated due to the nucleophilicity of the sulfur atom, which exists in a thione tautomer. The alkylation of the thione moiety typically results in S-substituted products. researchgate.net For example, S-glycosides of 5-(1H-indol-2-yl)-1,3,4-oxadiazoline-2(3H)-thione were obtained regiospecifically by reacting the thione with acylated α-D-glycosyl halides. researchgate.net Similarly, 1,2,4-triazole-3-thiones can be S-alkylated with various alkyl halides. The synthesis of 3-phenacylthio-1,2,4-triazole is an example of such a transformation. nih.gov
S-acylation is a post-translational modification where fatty acids are attached to proteins via a thioester bond. nih.gov In synthetic chemistry, S-acylation of the thiourea moiety can also be performed. For instance, N-acylated 2-amino-5-benzyl-1,3-thiazoles can be synthesized by reacting the corresponding amino-thiazole with acid chlorides. mdpi.com While not a direct example on the target compound, this demonstrates the reactivity of similar sulfur-containing heterocycles towards acylating agents. This modification can significantly alter the chemical properties of the parent molecule.
Table 2: Examples of S-Alkylated 1,2,4-Triazole Derivatives
| Parent Compound | Reagent | Product | Reference |
|---|---|---|---|
| 5-phenyl-1,2,4-triazole-3-thione | n-Butyl bromide | 5-phenyl-3-butylthio-1,2,4-triazole | nih.gov |
| 1,2,4-triazole-3-thione | 2-bromoacetophenone | 3-phenacylthio-1,2,4-triazole | nih.gov |
Reactions at Exocyclic Nitrogen Atoms
The exocyclic nitrogen atoms of the thiourea moiety in this compound are key sites for a variety of chemical transformations. These reactions are fundamental for creating a diverse range of derivatives with modified properties. One common transformation involves the condensation of the terminal amino group with various electrophiles.
For instance, the reaction of 4-amino-3-substituted-1,2,4-triazole-5-thiones with isothiocyanates can lead to the formation of N-substituted thiourea derivatives. These reactions typically proceed with good yields when conducted in a suitable solvent like alcohol, often with a few drops of acetic acid added as a catalyst. clockss.org An alternative pathway involves the cyclization of carbohydrazides with N-amino substituted carbamodithioic acid methyl esters in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dry pyridine. clockss.org
Furthermore, the thiourea derivatives can undergo intramolecular cyclization. For example, heating thiosemicarbazide derivatives of triazoles in a weak basic solution, such as 10% potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), results in cyclization to form 1,2,4-triazole-5-thiones. clockss.org The synthesis of a series of novel thiourea and urea derivatives containing 1,2,4-triazole moieties has been achieved by reacting thiocarbohydrazide with existing thiourea and urea compounds in an oil bath at elevated temperatures (130–140 °C). mdpi.com This method produces a fused mass that, upon treatment with hot water, yields the desired triazole-thiourea products. mdpi.com
Formation of Fused Heterocyclic Systems
This compound and its parent compound, 3-mercapto-1,2,4-triazole, are valuable precursors for the synthesis of various fused heterocyclic systems. These reactions typically involve the cyclocondensation of the triazole ring with bifunctional reagents, leading to the formation of bicyclic or polycyclic structures.
A prominent example is the synthesis of thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govmdpi.comtriazole derivatives. farmaciajournal.com These systems can be constructed by condensing 3-mercapto-1,2,4-triazoles with α-halogenoketones, such as phenacyl bromides. farmaciajournal.com The reaction pathway can be controlled by the reaction conditions. Performing the condensation at reflux in the presence of an acid catalyst leads directly to the fused thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govmdpi.comtriazole system. farmaciajournal.com Alternatively, conducting the reaction at room temperature in an alkaline medium allows for the isolation of acyclic thioether intermediates, which can then be cyclized in a subsequent step using concentrated sulfuric acid. farmaciajournal.com
Another approach involves the reaction of 1,2,4-triazole-3(5)-thiol with electrophilic synthons. While the expected [2+3]-cyclocondensation to form thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govmdpi.comtriazol-6(5H)-ones does not always occur, other reactions take place. For example, its reaction with N-arylmaleimides results in a thiol-ene click process, and its interaction with α-bromo-γ-butyrolactone leads to a nucleophilic substitution (SN) reaction rather than the formation of a fused system under typical heating conditions. mdpi.com The development of practical methods for synthesizing fused systems like 5-aza-isoguanines has also been explored, starting from related triazole amine precursors that can be converted to thiourea derivatives. mdpi.com Additionally, electrochemical methods offer a modern, reagent-free approach to intramolecular dehydrogenative C–N cross-coupling, enabling the efficient synthesis of valuable 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles. rsc.org
Table 1: Examples of Reagents for Fused Heterocycle Synthesis
| Starting Triazole | Reagent | Fused System | Reference |
|---|---|---|---|
| 3-Mercapto-1,2,4-triazoles | α-Halogenoketones (e.g., phenacyl bromides) | Thiazolo[3,2-b] Current time information in Bangalore, IN.nih.govmdpi.comtriazoles | farmaciajournal.com |
| 1-Guanyl-3-phenyl-1,2,4-triazol-5-amine | Trichloroacetonitrile | 1,2,4-Triazolo[1,5-a] Current time information in Bangalore, IN.organic-chemistry.orgajol.infotriazine | mdpi.com |
| 2-Hydrazinopyridines | Aldehydes (via electrochemical cyclization) | 1,2,4-Triazolo[4,3-a]pyridines | rsc.org |
| 1,2,4-Triazole-3(5)-thiol | N-Arylmaleimides | Thiol-ene adducts | mdpi.com |
Advanced Synthetic Techniques
Modern organic synthesis emphasizes the development of efficient, environmentally friendly, and high-yield methodologies. The synthesis of this compound and its derivatives has benefited significantly from such advanced techniques.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in the synthesis of 1,2,4-triazole derivatives, offering significant advantages over conventional heating methods. scispace.com This technique often leads to dramatically reduced reaction times, improved product yields, and cleaner reactions. nih.govrjptonline.org
For instance, the synthesis of various Schiff's bases from 1,2,4-triazole-3-thiol and substituted benzaldehydes under microwave irradiation resulted in yields ranging from 64-84%. rjptonline.org In one study, a series of 1,2,4-triazole derivatives were synthesized using microwave heating, which reduced the reaction time to just 30 minutes with a 96% yield, compared to 27 hours required by conventional heating. nih.gov Similarly, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in one minute with an 85% yield under microwave conditions, a stark contrast to the more than 4 hours needed with traditional methods. nih.gov
Table 2: Comparison of Microwave vs. Conventional Synthesis of Triazole Derivatives
| Reaction/Product | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 4-(Benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | Microwave | 10-25 min | 97% | nih.gov |
| 4-(Benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | Conventional | 290 min | 78% | nih.gov |
| 1,3,5-Trisubstituted-1,2,4-triazoles | Microwave | 1 min | 85% | nih.gov |
| 1,3,5-Trisubstituted-1,2,4-triazoles | Conventional | > 4 hours | - | nih.gov |
| Piperazine-azole-fluoroquinolone based 1,2,4-triazole | Microwave | 30 min | 96% | nih.gov |
| Piperazine-azole-fluoroquinolone based 1,2,4-triazole | Conventional | 27 hours | - | nih.gov |
| 1,2,4-Triazole Schiff's bases | Microwave | - | 64-84% | rjptonline.org |
One-Pot Reaction Protocols
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable for their efficiency and reduced waste. Several one-pot protocols have been developed for the synthesis of substituted 1,2,4-triazoles.
A highly regioselective one-pot process provides rapid access to 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. isres.orgnih.gov This method demonstrates broad applicability and efficiency. Another example is a green, one-pot, four-component strategy for synthesizing Current time information in Bangalore, IN.nih.govmdpi.comtriazolo[1,5-a]pyrimidine derivatives using an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde, and 3-amino-1,2,4-triazole in water, showcasing the move towards more environmentally benign syntheses. nih.gov Furthermore, copper-catalyzed one-pot procedures have been devised using readily available starting materials like nitriles and hydroxylamine (B1172632) hydrochloride, which can proceed without the need for an inert atmosphere. isres.org
Catalytic Approaches in Triazole-Thiourea Synthesis
Catalysis plays a crucial role in the synthesis of 1,2,4-triazoles, offering pathways with higher efficiency, selectivity, and milder reaction conditions. Both metal-based and non-metal catalysts have been employed.
Copper catalysts are particularly common. A copper-catalyzed reaction under an air atmosphere can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org This method is advantageous due to the low cost of the catalyst and tolerance of a wide range of functional groups. organic-chemistry.org Regioselectivity can also be controlled through catalysis; for example, Cu(II) catalysis can yield 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis selectively produces 1,3-disubstituted isomers. organic-chemistry.org
In addition to metal catalysts, organocatalysis and other catalytic systems are also utilized. Simple molecules like acetic acid can serve as a catalyst in condensation reactions. clockss.org Iodine has been used as a catalyst in a metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org The synthesis of pyrazolyltriazoles can be achieved through cycloaddition reactions of azides and other precursors in the presence of various catalysts. nih.gov These catalytic approaches are integral to advancing the synthesis of complex triazole-based molecules.
Structural Elucidation and Advanced Characterization of 1h 1,2,4 Triazol 5 Ylthiourea
Crystallographic Analysis and Solid-State Structure of 1H-1,2,4-triazol-5-ylthiourea and Related Derivatives
The three-dimensional arrangement of molecules in the solid state is fundamental to understanding the physicochemical properties of a compound. For derivatives of the 1H-1,2,4-triazole ring system, X-ray crystallography and computational methods like Hirshfeld surface analysis provide deep insights into their structure and intermolecular interactions.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. While a dedicated study for the parent compound this compound is not extensively detailed in the provided literature, analysis of closely related structures, such as substituted 1,2,4-triazole-3-thiones, reveals key structural features.
For instance, studies on compounds incorporating the 4-amino-5-substituted-1,2,4-triazole-3-thione core have confirmed their structures unequivocally. mdpi.com The analysis of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a related precursor, showed it crystallizes in the monoclinic system with a P21 space group. mdpi.com In such structures, the triazole ring is typically planar. mdpi.comnih.gov The exocyclic C=S bond length is a characteristic feature, with values around 1.676 (3) Å being typical for the thione tautomer, which is generally the more stable form in the solid state. najah.edunih.gov
The orientation of substituent groups relative to the triazole ring is a significant structural aspect. In many derivatives, substituent rings (like phenyl or indole (B1671886) groups) are found to be twisted out of the plane of the triazole ring. mdpi.commdpi.com For example, in one indolyl-substituted triazole-thione, the indole and triazole rings were twisted by angles ranging from 4.94° to 7.22°. mdpi.com This twisting is influenced by steric hindrance and the formation of intra- and intermolecular hydrogen bonds.
Table 1: Representative Crystallographic Data for a Related Triazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 6.23510(10) |
| b (Å) | 26.0156(4) |
| c (Å) | 12.4864(2) |
| β (°) | 93.243(2) |
| Data for 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Source: mdpi.com |
Polymorphism and Crystal Packing Phenomena
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical phenomenon in materials science, although specific polymorphic studies on this compound are not detailed. The crystal packing in 1,2,4-triazole-thione derivatives is heavily dictated by a network of hydrogen bonds and other non-covalent interactions.
The presence of multiple hydrogen bond donors (N-H groups) and acceptors (the nitrogen atoms of the triazole ring and the sulfur atom of the thione group) allows for the formation of robust supramolecular structures. nih.govnih.gov Common hydrogen bonding motifs include N—H⋯S and N—H⋯N interactions, which can link molecules into one-dimensional chains or two-dimensional sheets. nih.govnih.govnih.gov In some crystal structures, these chains are further organized into layers by π–π stacking interactions between adjacent triazole or other aromatic rings. nih.govnih.gov The centroid–centroid distance for such interactions is often observed to be around 3.5 to 3.7 Å. nih.govresearchgate.net The stability of the crystal lattice is a direct result of the cumulative strength of these varied interactions.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified.
Studies on related triazole and tetrazole-thione structures show that N⋯H/H⋯N and S⋯H/H⋯S contacts are major contributors, often accounting for a significant percentage of all surface interactions. nih.govnih.gov For example, in the analysis of a fluorophenyl-tetrazole-thione, N⋯H/H⋯N and S⋯H/H⋯S contacts contributed 21.9% and 21.1%, respectively. nih.gov Other significant interactions include H⋯H, C⋯H/H⋯C, and contacts involving other heteroatoms. mdpi.comnih.govnih.gov In a hydrated crystal of 3,5-diamino-1,2,4-triazole, H⋯O interactions from the water molecule contributed 8.5% to the crystal packing, demonstrating how co-crystallized solvents can alter the interaction landscape. nih.gov The presence of red spots on the dnorm surface indicates contacts that are shorter than the sum of their van der Waals radii, highlighting the most significant hydrogen bonding and stacking interactions. mdpi.com
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for elucidating the molecular structure of compounds in various states. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for providing detailed information about the chemical environment of individual atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a primary tool for the structural confirmation of this compound and its derivatives. The spectra of these compounds exhibit characteristic signals that can be assigned to the protons of the triazole ring and the thiourea (B124793) moiety.
A highly diagnostic signal in the ¹H NMR spectrum is that of the N-H proton of the triazole ring. This proton is often observed as a very broad singlet at a significantly downfield chemical shift, typically in the range of δ 12.5–14.5 ppm when measured in DMSO-d₆. najah.eduurfu.rumdpi.com This high chemical shift is indicative of a proton attached to a nitrogen within an aromatic heterocyclic system and its involvement in hydrogen bonding. The broadness of the signal reflects factors such as proton exchange and quadrupolar relaxation from the adjacent nitrogen atoms. The observation of this signal strongly supports the presence of the thione tautomer in solution. najah.edu
The protons of the thiourea group (-NH-C(=S)-NH₂) also give rise to characteristic signals. These N-H protons typically appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and substitution pattern, but they are generally found in the range of δ 9.0-11.0 ppm. researchgate.net The proton on the triazole ring itself (C-H) would be expected to appear in the aromatic region, typically above δ 8.0 ppm. mdpi.com
Table 2: Typical ¹H NMR Chemical Shift Ranges for Protons in 1,2,4-Triazole-Thiourea/Thione Systems
| Proton Type | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| Triazole N-H | 12.5 - 14.2 | Broad Singlet | Highly deshielded; diagnostic for the thione tautomer. najah.eduurfu.rumdpi.com |
| Thiourea N-H | 9.0 - 11.0 | Broad Singlet | Chemical shift can be variable. researchgate.net |
| Triazole C-H | > 8.0 | Singlet | Position depends on substituents on the ring. mdpi.com |
Infrared (IR) and Raman Spectroscopy
The spectra are expected to show characteristic bands corresponding to the N-H, C-H, C=S, C-N, and C=N bonds, as well as the vibrational modes of the triazole ring.
N-H Stretching: Multiple N-H stretching vibrations are anticipated in the region of 3100–3400 cm⁻¹. These arise from the N-H group of the triazole ring and the -NH- and -NH₂ groups of the thiourea moiety. The broadness of these bands in the solid-state IR spectrum often indicates the presence of intermolecular hydrogen bonding. asianpubs.orgresearchgate.net
C-H Stretching: A weaker absorption band corresponding to the C-H stretching of the triazole ring is expected around 3000–3100 cm⁻¹. researchgate.net
Thiourea Bands: The thiourea group gives rise to several characteristic vibrations. The C=S stretching vibration (thioamide I band) is a key marker and is typically observed in the 1300–1400 cm⁻¹ region. researchgate.net Other important bands include the C-N stretching and N-H bending vibrations (thioamide II and III bands).
Triazole Ring Vibrations: The 1,2,4-triazole (B32235) ring has a set of characteristic "marker" bands. nih.gov These include C=N and N-N stretching vibrations, which typically appear in the 1400–1650 cm⁻¹ range. Ring breathing and deformation modes are also observed at lower frequencies, providing a fingerprint for the heterocyclic core. asianpubs.orgnih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| ν(N-H) | 3100–3400 | Triazole N-H and Thiourea N-H |
| ν(C-H) | 3000–3100 | Triazole C-H |
| ν(C=N) / ν(N-N) | 1400–1650 | Triazole Ring Stretching |
| ν(C=S) | 1300–1400 | Thiourea (Thioamide I) |
| Ring Deformations | Below 1200 | Triazole Ring Bending/Breathing |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of light corresponding to the promotion of electrons to higher energy orbitals. The spectrum is expected to be dominated by transitions involving the π-electron systems of the triazole ring and the thiourea moiety.
The primary electronic transitions anticipated are:
π → π Transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. Both the 1,2,4-triazole ring and the C=S group of the thiourea moiety contain π systems and will contribute to strong absorption bands, typically in the far-UV region (below 250 nm). nih.govrsc.org
n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the lone pairs on the nitrogen and sulfur atoms) to antibonding π* orbitals. These transitions are generally of lower energy and lower intensity than π → π* transitions and are expected to appear at longer wavelengths. The thiocarbonyl group (C=S) is a well-known chromophore that exhibits a characteristic n → π* transition.
Detailed studies on 1H-1,2,4-triazole using vacuum ultraviolet (VUV) photoabsorption have identified several electronic states and Rydberg transitions. nih.goved.ac.uk The presence of the thiourea substituent is expected to modulate these transitions and potentially introduce new charge-transfer bands, resulting in a complex UV-Vis spectrum that can be further interpreted with the aid of computational methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through the analysis of fragmentation patterns.
Molecular Ion Peak (M⁺˙): In techniques like Electron Ionization (EI), a distinct molecular ion peak is expected. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this ion, allowing for the unambiguous determination of the molecular formula (C₃H₅N₅S). The monoisotopic mass of the compound is 143.0266 Da. nih.gov In softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the protonated molecule [M+H]⁺ (m/z 144.0344) or other adducts would be the most prominent species in the high-mass region. bris.ac.uk
Fragmentation Pathways: The fragmentation of the molecular ion provides valuable structural information. The fragmentation of 1,2,4-triazole derivatives is well-documented and involves characteristic losses of small, stable neutral molecules. researchgate.netnuph.edu.ua For this compound, key fragmentation pathways would likely include:
Cleavage of the Thiourea Side Chain: Loss of the thiourea group or parts of it, such as the loss of HNCS (isothiocyanic acid) or H₂S (hydrogen sulfide).
Triazole Ring Fission: The triazole ring can undergo cleavage with the characteristic loss of N₂ (28 Da) or HCN (27 Da).
Combined Fragmentation: Sequential losses involving both the side chain and the ring are also probable, leading to a series of diagnostic fragment ions that confirm the connectivity between the two moieties.
Theoretical and Computational Chemistry of 1h 1,2,4 Triazol 5 Ylthiourea
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1H-1,2,4-triazol-5-ylthiourea and related molecules, DFT calculations, particularly using functionals like B3LYP, provide significant insights into their geometry, reactivity, and electronic characteristics. nih.govresearchgate.net
Geometry Optimization and Molecular Conformation
Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 1,2,4-triazole (B32235) derivatives, these calculations consistently show that the triazole ring has a planar structure, which is characteristic of aromatic systems. wikipedia.org The optimized structural parameters, such as bond lengths and angles, derived from DFT calculations are generally in good agreement with experimental data where available. researchgate.netnih.gov
For molecules containing a 1,2,4-triazole-3-thione core, the geometry is influenced by the substituents. nih.govresearchgate.net The thiourea (B124793) group attached at the 5-position of the triazole ring will have specific bond lengths and angles that define its conformation relative to the ring. Computational studies on similar structures help in understanding these spatial arrangements. researchgate.netnih.govnih.gov
| Parameter | Typical Value (Å or °) |
|---|---|
| C=S Bond Length | ~1.67 - 1.69 Å |
| N-N Bond Length (ring) | ~1.37 - 1.40 Å |
| C-N Bond Length (ring) | ~1.31 - 1.38 Å |
| N-C-N Bond Angle (ring) | ~105 - 112° |
| C-N-N Bond Angle (ring) | ~108 - 115° |
Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals
The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. mdpi.comisres.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. isres.org For 1,2,4-triazole-thione derivatives, the HOMO is typically localized over the sulfur atom and the triazole ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed across the triazole ring system. mdpi.comisres.org
| Parameter | Typical Value (eV) |
|---|---|
| EHOMO | -6.0 to -7.0 |
| ELUMO | -1.5 to -2.5 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically represented by a color spectrum. researchgate.net
For molecules like this compound, the MEP map highlights specific reactive sites.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In 1,2,4-triazole-thione structures, the most negative potential is typically located around the sulfur atom of the thione group and the nitrogen atoms of the triazole ring. researchgate.netresearchgate.net
Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The most positive potential is generally found around the hydrogen atoms attached to the nitrogen atoms (N-H groups). researchgate.net
The MEP analysis thus provides a visual representation of where the molecule is most likely to interact with other charged or polar species.
Reactivity Descriptors: Fukui Functions and Parr Functions
To quantify the reactivity of specific atomic sites within a molecule, conceptual DFT provides reactivity descriptors like Fukui functions and Parr functions. These descriptors help to predict the most favorable sites for nucleophilic, electrophilic, and radical attacks. dnu.dp.uaresearchgate.netresearchgate.net
The Fukui function , f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions provide values for each atom:
fk+ : Indicates the reactivity towards a nucleophilic attack (electron acceptance).
fk- : Indicates the reactivity towards an electrophilic attack (electron donation).
fk0 : Indicates the reactivity towards a radical attack.
For 1,2,4-triazole-thione derivatives, Fukui function analysis generally identifies the sulfur and ring nitrogen atoms as key sites for electrophilic attack, while certain carbon atoms in the ring may be more susceptible to nucleophilic attack. researchgate.netuantwerpen.be The Parr functions are related descriptors that further refine the prediction of reactive sites.
Investigation of Tautomerism and Isomerism
Thione-Thiol Tautomeric Equilibrium
Compounds containing a thioamide group, such as this compound, can exist in two tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing a C-S-H group). jocpr.comresearchgate.net This is a type of prototropic tautomerism involving the migration of a proton.
Computational studies using various levels of theory (including HF, B3LYP, and MP2) have been extensively employed to investigate this equilibrium in 1,2,4-triazole-3-thiones. nih.govresearchgate.net The results consistently indicate that in the gas phase, the thione tautomer is thermodynamically more stable than the thiol tautomer. nih.govresearchgate.netzsmu.edu.ua The energy difference between the two forms is significant enough to suggest that the thione form is the predominant species under these conditions. researchgate.net However, the relative stability can be influenced by the solvent, with polar protic solvents potentially favoring the thiol form to a greater extent than aprotic solvents or the gas phase. zsmu.edu.ua
| Tautomer | Relative Energy (kJ/mol) | Stability |
|---|---|---|
| Thione Form | 0.0 (Reference) | More Stable |
| Thiol Form | +10 to +20 | Less Stable |
Note: Values are representative based on computational studies of related compounds. researchgate.net
Annular Tautomerism of the Triazole Ring
The 1,2,4-triazole ring is known to exhibit annular tautomerism, where the proton on a nitrogen atom can migrate to other nitrogen atoms within the ring, leading to different tautomeric forms. For an unsubstituted 1,2,4-triazole, the 1H- and 4H-tautomers are the primary forms in equilibrium. The position of this equilibrium is influenced by the nature and position of substituents, the physical state (gas, liquid, solid), and the solvent.
For this compound, one would expect at least two major annular tautomers involving the triazole ring nitrogens. The relative stability of these tautomers would be dictated by factors such as intramolecular hydrogen bonding with the thiourea side chain and electronic effects of the thiourea group. However, without specific computational or experimental studies, the exact nature and relative energies of these tautomers for this particular molecule remain undetermined.
Computational Prediction of Predominant Tautomers
The prediction of predominant tautomers is typically achieved through quantum chemical calculations, most commonly using Density Functional Theory (DFT). By calculating the total electronic energy (often including zero-point vibrational energy corrections) of all possible tautomers, their relative stabilities can be determined. The tautomer with the lowest energy is predicted to be the most predominant form under the conditions of the calculation (e.g., in the gas phase or a specific solvent model).
A computational study on this compound would involve optimizing the geometry of each potential tautomer and calculating its energy. Such calculations have been performed for many other 1,2,4-triazole derivatives, but the results are highly specific to the substituents. No published data for these calculations on this compound could be located.
Simulated Spectroscopic Properties
Theoretical NMR Chemical Shift Calculations (GIAO/DFT)
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating theoretical NMR chemical shifts (¹H and ¹³C). These calculations are performed on the optimized molecular structure of the compound. By comparing the calculated shifts for different tautomers with experimental NMR data, it is often possible to determine the predominant tautomer in solution. This methodology has been successfully applied to a wide range of heterocyclic compounds. A search of the scientific literature did not yield any studies that have performed GIAO/DFT calculations for this compound.
Simulated IR and Raman Spectra
Theoretical vibrational spectra (Infrared and Raman) are calculated by performing a frequency analysis on the optimized geometry of a molecule. These DFT-based calculations provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra to aid in structural elucidation and the assignment of vibrational modes. Such simulations are invaluable for distinguishing between different isomers or tautomers. No simulated or experimental IR and Raman spectra specifically for this compound, accompanied by theoretical calculations, are available in the reviewed literature.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra (UV-Vis). It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in an experimental spectrum. This technique is crucial for understanding the electronic structure of molecules. As with the other computational properties, there are no published TD-DFT studies focused on this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvent molecules, and binding to biological targets. While MD simulations have been conducted on various 1,2,4-triazole derivatives to explore their potential as therapeutic agents, no such studies have been reported for this compound.
Conformational Analysis in Solution
No specific studies on the conformational analysis of this compound in solution were found in the available literature. Such an analysis would typically involve computational methods like Density Functional Theory (DFT) to identify stable conformers, rotational energy barriers, and the equilibrium distribution of conformations in different solvents. However, no such data has been published for this specific molecule.
Interactions with Solvent Molecules
There is no available research detailing the specific interactions between this compound and solvent molecules. A comprehensive study would investigate hydrogen bonding patterns, solvation energies, and the influence of solvent polarity on the electronic structure and geometry of the molecule. This information is currently absent from the scientific literature for this compound.
Lack of Publicly Available Research Prevents a Detailed Analysis of this compound's Coordination Chemistry
A thorough review of scientific databases and literature reveals a significant gap in the documented coordination chemistry of this compound. Despite the interest in the broader families of triazole and thiourea derivatives as versatile ligands in coordination chemistry, specific studies detailing the synthesis, characterization, and binding modes of metal complexes with this particular compound are not available in the public domain. Consequently, it is not possible to provide a scientifically accurate and detailed article on this subject based on current research.
While general principles of coordination chemistry allow for theoretical predictions, the strict requirement for factual, research-based content on this compound cannot be met. The potential coordination sites, including the nitrogen atoms of the triazole ring and the sulfur and nitrogen atoms of the thiourea group, can be inferred. However, without experimental data, any discussion of preferred binding modes (monodentate, bidentate, etc.), the influence of substituents, specific synthetic procedures for its metal complexes, and their structural analyses would be speculative.
Research has been conducted on structurally related, but distinct, compounds. For instance, studies on 1-benzoyl(1,2,4-triazol-3-yl)thiourea have explored its complexation with various transition metals, determining the stoichiometry and stability of the resulting complexes. researchgate.net Similarly, the coordination behavior of other ligands, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, has been characterized, showing bidentate coordination through sulfur and nitrogen atoms. nih.gov
These examples highlight the activity within the field but also underscore the specificity of ligand behavior. The position of the thiourea group on the triazole ring (position 5 in the requested compound versus position 3 in the benzoyl derivative) and the presence of other substituents can dramatically alter the electronic and steric properties of the ligand, leading to different coordination behaviors and complex geometries.
Without dedicated studies on this compound, a detailed and accurate article fulfilling the specified outline cannot be generated.
Coordination Chemistry and Metal Complexation with 1h 1,2,4 Triazol 5 Ylthiourea
Synthesis and Characterization of Metal Complexes
Spectroscopic Signatures of Complex Formation (IR, UV-Vis, EPR)
The coordination of 1H-1,2,4-triazol-5-ylthiourea and its derivatives to metal centers induces significant changes in their spectroscopic profiles. These changes serve as definitive signatures of complex formation and provide insights into the coordination mode and the electronic structure of the resulting complexes. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopies are pivotal tools for this characterization.
Infrared (IR) Spectroscopy IR spectroscopy is instrumental in identifying the donor atoms of the ligand involved in coordination. Upon complexation, shifts in the vibrational frequencies of key functional groups within the triazole-thiourea scaffold are observed. A comparison of the IR spectra of the free ligand and its metal complexes reveals these changes. For instance, in complexes of N-Phenylmorpholine-4-carbothioamide, a thiourea (B124793) derivative, the stretching vibration of ν(NH) at 3176 cm⁻¹ is absent in the complexes, indicating deprotonation and coordination through the nitrogen atom. mdpi.com Concurrently, a shift in the C=S stretching frequency and a high-frequency shift in the C=N stretching frequency indicate that the ligand coordinates to the metal center through both sulfur and nitrogen atoms in a bidentate fashion. mdpi.com
Similarly, in complexes involving 1,2,4-triazole-3-thione derivatives, the ν(NH) vibration modes from the triazole ring, which appear in the free ligand, remain unchanged in the coordination compounds, suggesting the NH group does not participate in binding. nih.gov However, changes in the ν(C=N) and ν(C=C) vibration modes are observed. nih.gov The appearance of new, typically weak bands in the far-IR region (below 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds, providing direct evidence of coordination. ripublication.com
Interactive Table: Representative IR Spectral Data for Triazole-Thiourea Type Ligands and Complexes (cm⁻¹)
| Vibrational Mode | Free Ligand (Typical Range) | Metal Complex (Typical Range) | Inference |
| ν(N-H) | 3100-3400 | Shifted, broadened, or absent | Involvement of N-H group in coordination/deprotonation |
| ν(C=N) | 1500-1600 | Shifted to higher/lower frequency | Coordination via triazole or thiourea nitrogen |
| ν(C=S) | 650-850 | Shifted to lower frequency | Coordination via thiourea sulfur atom |
| ν(M-N) / ν(M-S) | Not present | 400-500 | Formation of new metal-ligand bonds |
Ultraviolet-Visible (UV-Vis) Spectroscopy The electronic spectra of these complexes provide information about the electronic transitions and the geometry around the metal ion. The UV-Vis spectrum of a free triazole-thiourea ligand typically displays intense absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the aromatic triazole ring and the thiourea moiety. ijsr.net Upon complexation, these intraligand transition bands may undergo a bathochromic (red) or hypsochromic (blue) shift. ijsr.netekb.eg
For complexes with transition metals, new bands often appear in the visible region. These bands are generally of lower intensity and can be attributed to d-d electronic transitions within the metal d-orbitals. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). ekb.eg Additionally, intense charge-transfer (CT) bands, either from ligand-to-metal (LMCT) or metal-to-ligand (MLCT), can be observed. These transitions provide information about the interaction between the metal and ligand orbitals. ekb.eg
Electron Paramagnetic Resonance (EPR) Spectroscopy EPR spectroscopy is a powerful technique for studying metal complexes that contain unpaired electrons (i.e., are paramagnetic). For complexes of this compound with metal ions like Cu(II), Mn(II), or Fe(II), the EPR spectrum gives detailed information about the oxidation state, spin state, and local environment of the metal center. nih.gov
In powdered samples at room temperature, the EPR signal for a Mn(II) complex with a 1,2,4-triazoline-3-thione derivative shows a single broad line with an isotropic g-factor. nih.gov This feature is often attributed to dipolar interactions between the manganese ions and a distortion of their symmetry. nih.gov Similar broad signals, though of smaller amplitude, have been observed for Fe(II) and Ni(II) ions. nih.gov For V(IV)O complexes, EPR spectroscopy can confirm the +4 oxidation state of the metal and provide data on the hyperfine coupling constants, which are sensitive to the nature of the coordinating atoms. reading.ac.uk
Electrochemical Properties of Metal Complexes (e.g., Cyclic Voltammetry)
The electrochemical behavior of metal complexes with this compound provides insight into their redox properties and the influence of the ligand on the stability of the metal's various oxidation states. Cyclic voltammetry (CV) is the most common technique used to investigate these properties.
The CV of a complex typically shows one or more redox waves, each corresponding to a specific electron transfer process (e.g., M(II)/M(III) or M(II)/M(I)). The potentials at which these processes occur (anodic peak potential, Epa, and cathodic peak potential, Epc) are characteristic of the complex. The separation between the peak potentials (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc) give information about the reversibility of the redox couple.
In studies of related nickel and palladium complexes with 1H-1,2,3-triazole-4,5-dithiolate ligands, the electronic properties were determined by cyclic voltammetry. rsc.org The data indicated that the triazole-based dithiolate complexes resemble corresponding benzene-1,2-dithiolate compounds, suggesting a limited electronic influence from the triazole's N3 moiety on the metal center's redox potential. rsc.org For oxovanadium(V) complexes with a 1,2,4-triazole-based ligand, the ligand environment was found to have a profound influence on the electrochemical properties. The triazolato ligand allows for pH tuning of the redox behavior, demonstrating that the ligand structure can be used to modulate the electronic properties of the metal center. reading.ac.uk The generation of vanadium(IV) oxidation states through electrochemical means was confirmed by UV-vis and EPR spectroscopy. reading.ac.uk
Interactive Table: Hypothetical Cyclic Voltammetry Data for a M(II)-Triazolylthiourea Complex
| Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | ipa/ipc | Reversibility |
| M(II)/M(III) | +0.65 | +0.72 | 70 | ~1.0 | Quasi-reversible |
| M(II)/M(I) | -0.88 | -0.98 | 100 | 0.9 | Irreversible |
Supramolecular Assembly in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The dual functionality of the 1H-1,2,4-triazole and thiourea moieties makes this compound an excellent candidate for constructing higher-order supramolecular structures such as coordination polymers and Metal-Organic Frameworks (MOFs). frontiersin.orgnih.gov The assembly of these extended networks is governed by a combination of strong coordinative bonds between the ligand and metal ions and weaker, non-covalent interactions. nih.gov These non-covalent forces, including hydrogen bonding and π-π stacking, are highly directional and play a crucial role in dictating the final topology and properties of the material. nih.gov
Role of Hydrogen Bonding in Supramolecular Structures
Hydrogen bonding is a dominant force in the supramolecular assembly of structures containing this compound. nih.gov The thiourea group possesses N-H protons that are excellent hydrogen bond donors, while the sulfur atom can act as an acceptor. Similarly, the triazole ring contains N-H donors and sp²-hybridized nitrogen atoms that are effective acceptors. This multiplicity of hydrogen bonding sites allows for the formation of robust and predictable intermolecular connections.
In the crystal structure of 3,5-diamino-1,2,4-triazole monohydrate, water molecules form a three-dimensional network, with Hirshfeld surface analysis revealing that H···O contacts account for a significant portion of the intermolecular interactions. nih.gov In coordination polymers, these interactions can link adjacent chains or layers. For example, in iron(II) coordination polymers with a triazole-based linker, O–H···N interactions from aqua ligands to a free triazole nitrogen atom of an adjacent chain help organize the supramolecular structure. researchgate.net The formation of various hydrogen bonding-based assemblies has been observed between organometallic cations and polyoxometalate anions, leading to diverse structural motifs. nih.gov The interplay of these hydrogen bonds is a key factor in the self-assembly process that builds complex, ordered patterns from molecular components. researchgate.net
π-π Stacking Interactions
The aromatic 1,2,4-triazole (B32235) ring facilitates π-π stacking interactions, which contribute significantly to the stabilization of supramolecular architectures. nih.gov These interactions occur between the electron clouds of adjacent aromatic rings, helping to arrange the polymer chains or network layers in a parallel or offset fashion.
Design Principles for Crystal Engineering
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.org The predictable and directional nature of the non-covalent interactions associated with the this compound ligand makes it a valuable building block for this purpose.
The key design principle involves recognizing the thiourea and triazole groups as reliable supramolecular synthons. The N,N′-disubstituted thiourea group is a versatile and predictable building block that can be rationally employed in crystal assembly. rsc.org The robust hydrogen bonds it forms can guide the self-assembly of molecules into specific, predetermined arrangements like chains, tapes, or sheets.
By combining these predictable hydrogen bonding patterns with the coordinative bonds to metal centers and the weaker but influential π-π stacking interactions, it is possible to design and synthesize complex 1D, 2D, or 3D networks. frontiersin.orgresearchgate.net The choice of metal ion (with its preferred coordination geometry), counter-ions, and solvent molecules can further tune the final structure, allowing for fine control over the topology and functionality of the resulting crystalline material.
Reactivity Profiles and Reaction Mechanisms of 1h 1,2,4 Triazol 5 Ylthiourea
Acid-Base Properties and Protonation Studies
The presence of multiple nitrogen atoms in the triazole ring and the sulfur and nitrogen atoms in the thiourea (B124793) group confers both acidic and basic properties to 1H-1,2,4-triazol-5-ylthiourea.
Investigation of Protonation Sites on the Triazole Ring and Thiourea Moiety
The this compound molecule possesses several potential sites for protonation: the nitrogen atoms of the triazole ring (N1, N2, and N4) and the sulfur and nitrogen atoms of the thiourea moiety.
Theoretical studies, such as Density Functional Theory (DFT) calculations on the parent 1,2,4-triazole (B32235), have been employed to determine the most likely protonation site. These studies suggest that the N4 position of the triazole ring is the preferred site of protonation dnu.dp.ua. This preference is attributed to the electronic distribution within the heterocyclic ring.
For related 1,2,4-triazoline-3-thione derivatives, computational studies indicate that the exocyclic sulfur atom is a primary site for electrophilic attack, suggesting it is a highly probable protonation site. The negative charge distribution on the sulfur atom makes it the most electron-dense center in the molecule.
The protonation state of the parent 1,2,4-triazole has been characterized by its pKa values. The pKa for the protonated species (triazolium ion) is 2.45, while the pKa for the neutral molecule is 10.26, indicating its amphoteric nature.
| Property | Value | Method |
|---|---|---|
| Preferred Protonation Site | N4 | DFT Calculations |
Impact of Substituents on Acidity and Basicity
Substituents on the 1,2,4-triazole ring and the thiourea moiety can significantly influence the acid-base properties of the molecule. Electron-donating groups enhance the basicity of the triazole nitrogens, while electron-withdrawing groups increase the acidity of the N-H protons.
For instance, alkyl substituents on the 1,2,4-triazole ring have been shown to be very weak bases in aqueous solutions researchgate.net. The introduction of a thiourea group at the 5-position is expected to modulate the electronic properties of the triazole ring. The thiourea moiety, with its sulfur and nitrogen atoms, can participate in resonance, affecting the electron density at the various nitrogen centers and thus their basicity.
Nucleophilic and Electrophilic Reactivity
The dual functionality of this compound allows it to act as both a nucleophile and an electrophile under different reaction conditions.
Nucleophilic Attack on Electrophilic Centers
The thiourea moiety is the primary nucleophilic center in this compound. The exocyclic sulfur atom, in its thiol tautomeric form, is particularly nucleophilic and readily attacks electrophilic centers.
Reactions of related 1,2,4-triazole-3(5)-thiols with electrophiles such as N-arylmaleimides and α-bromo-γ-butyrolactone have been shown to proceed via nucleophilic substitution at the sulfur atom mdpi.com. These reactions typically result in the formation of S-substituted derivatives. For example, the reaction with α-bromo-γ-butyrolactone leads to the formation of 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one mdpi.com.
The nitrogen atoms of the thiourea group can also exhibit nucleophilic character, participating in reactions with various electrophiles.
Electrophilic Substitution on the Triazole Ring
The 1,2,4-triazole ring is generally considered electron-deficient and therefore less susceptible to electrophilic aromatic substitution compared to benzene wikipedia.orgorganicchemistrytutor.com. When such reactions do occur, they are expected to take place at the nitrogen atoms, which are the most electron-rich positions in the ring.
In fused pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine systems, electrophilic substitution reactions such as bromination, iodination, and nitration have been observed to occur on the pyrimidine ring rather than the triazole ring, highlighting the deactivated nature of the triazole nucleus towards electrophiles nih.gov.
Acylation of 3-amino-1,2,4-triazole has been shown to occur at the ring nitrogen atoms, with the position of acylation depending on the nature of the acylating agent researchgate.net. This suggests that under certain conditions, the nitrogen atoms of the triazole ring in this compound could undergo electrophilic attack.
Rearrangement Reactions
Rearrangement reactions involving the 1,2,4-triazole scaffold can lead to the formation of diverse heterocyclic systems. One of the notable rearrangements is the Dimroth rearrangement.
The Dimroth rearrangement is a well-known process in triazole chemistry, involving the transposition of endocyclic and exocyclic heteroatoms wikipedia.org. This rearrangement typically occurs in 1,2,3-triazoles with an amino group at the 5-position and proceeds through a ring-opening and ring-closing mechanism wikipedia.org.
While the Dimroth rearrangement is documented for 1,2,3-triazoles and fused wikipedia.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine systems, there is no direct evidence in the reviewed literature for this compound undergoing such a rearrangement researchgate.netbeilstein-journals.orgnih.gov. However, the presence of the exocyclic amino group in the thiourea moiety suggests that, under specific conditions, a Dimroth-type rearrangement could be a possibility, leading to isomeric structures. For instance, rearrangement has been observed in 5-amino-1-[ethoxycarbonylamino(thiocarbonyl)]-1,2,4-triazole to its amino-substituted isomer rsc.org.
Thiol-Thione Tautomeric Rearrangements
The phenomenon of tautomerism is a significant aspect of the reactivity of this compound, specifically involving thiol-thione equilibrium. This rearrangement involves the migration of a proton between a sulfur and a nitrogen atom. The two resulting tautomeric forms are the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a sulfhydryl group (-SH).
Extensive research, combining spectroscopic methods and computational analysis, has been dedicated to understanding the dynamics of this equilibrium in 1,2,4-triazole-3-thione and its derivatives, which are structurally analogous to the triazole moiety in this compound.
Spectroscopic Analysis
Spectroscopic techniques are crucial in identifying and quantifying the predominant tautomeric form. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide distinct signatures for the thiol and thione tautomers.
In the solid state and in neutral solutions, the majority of studies indicate that the thione form is the dominant species oup.com. The presence of a strong absorption band in the IR spectrum corresponding to the C=S stretching vibration is a key indicator of the thione tautomer. Conversely, the appearance of a weak and sharp band for the S-H stretching vibration would signify the presence of the thiol form oup.com. 1H NMR spectroscopy also serves as a powerful tool for differentiation, with the thione form exhibiting a characteristic signal for the N-H proton, typically in the range of 13-14 ppm oup.com.
The following table summarizes the characteristic spectroscopic data for identifying thiol and thione tautomers in 1,2,4-triazole systems.
| Spectroscopic Method | Thione Tautomer | Thiol Tautomer |
| Infrared (IR) | C=S stretch: ~1250-1340 cm⁻¹ oup.com | S-H stretch: ~2550-2650 cm⁻¹ oup.com |
| N-H stretch: ~3100-3460 cm⁻¹ oup.com | N=C-S stretch: ~1180-1230 cm⁻¹ oup.com | |
| ¹H NMR | N-H proton: ~13-14 ppm oup.com | S-H proton: ~1.1-1.4 ppm oup.com |
| ¹³C NMR | C=S carbon: ~169 ppm oup.com | - |
| UV-Vis | Absorption band for C=S chromophore: ~250-300 nm | - |
Computational Studies
Quantum chemical investigations have provided deeper insights into the relative stabilities of the thiol and thione tautomers. Computational studies on 1,2,4-triazole-3-thione and its derivatives have consistently shown that the thione form is energetically more stable than the thiol form in the gas phase nih.govmdpi.com.
Density Functional Theory (DFT) calculations, often employing the B3LYP method with various basis sets, have been used to determine the optimized geometries and relative energies of the tautomers. These studies indicate that the thione tautomer is the predominant species, with substituents on the triazole ring having no significant effect on the relative stabilities or the energy barriers for the proton transfer nih.gov. The calculated total energies for the thione tautomer are consistently lower than those of the thiol tautomer, confirming its higher stability mdpi.com.
The following table presents a summary of computational findings on the relative stability of thiol and thione tautomers in substituted 1,2,4-triazole-3-thione systems.
| Computational Method | Finding | Reference |
| HF, B3LYP, MP2 | The thione form is the most stable tautomer in the gas phase. | nih.gov |
| B3LYP/6-31G(d,p) | Substituents have no considerable effect on relative stabilities; the thione form is predominant. | nih.gov |
| DFT | The thione tautomer is energetically lower than the thiol tautomer. | mdpi.com |
The tautomeric equilibrium can be influenced by factors such as the physical state (solid vs. solution), solvent polarity, and pH. While the thione form is generally favored, the thiol form can be stabilized under certain conditions and its presence is crucial for certain biological activities researchgate.net.
Other Intramolecular Rearrangements
While thiol-thione tautomerism is a well-documented intramolecular process for this compound and related compounds, other types of intramolecular rearrangements are less common for this specific structure. However, in the broader context of 1,2,4-triazole chemistry, several other intramolecular rearrangements have been reported for different derivatives. It is important to note that there is no direct evidence in the reviewed literature of the following rearrangements occurring in this compound itself.
One notable example is the Dimroth rearrangement , which involves the isomerization of N-substituted 1,2,4-triazoles. This rearrangement typically occurs in fused heterocyclic systems containing a 1,2,4-triazole ring, such as oup.comnih.govnih.govtriazolo[4,3-c]pyrimidines. The mechanism is believed to involve a ring-opening and subsequent ring-closing process, leading to a more thermodynamically stable isomer. This transformation can be spontaneous or catalyzed by acid.
Another type of rearrangement observed in certain 1,2,4-triazole derivatives is thermal rearrangement . For instance, some 4-alkyl-4H-1,2,4-triazoles have been shown to undergo thermal rearrangement to the corresponding 1-alkyl-1H-1,2,4-triazoles. The mechanism of this group migration has been proposed to involve an ion pair intermediate.
Applications in Advanced Materials and Chemical Engineering
Precursors for Functional Materials
The dual functionality of the thiourea (B124793) and triazole moieties allows this compound and its derivatives to act as versatile precursors for the synthesis of complex macromolecular structures. These structures are built through a combination of strong covalent bonds, coordinative bonds with metal ions, and directional non-covalent interactions.
The 1,2,4-triazole (B32235) ring is a well-established linker in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comresearchgate.net The nitrogen atoms of the triazole ring can coordinate to metal ions, leading to the formation of one-, two-, or three-dimensional networks. researchgate.net For instance, ligands such as 1,3-phenylenebis((1H-1,2,4-triazol-1-yl)methanone) and 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid have been successfully used to synthesize CPs and MOFs with various metal ions like Co(II), Cu(II), Zn(II), and Lanthanides (Ln). mdpi.comnih.govnih.govnih.gov These materials exhibit properties relevant to catalysis and photocatalysis. mdpi.comnih.govnih.gov
The incorporation of a thiourea group alongside the triazole ring introduces additional functionalities. The sulfur and amine nitrogens of the thiourea moiety provide extra coordination sites for metal binding and strong hydrogen bond donor groups (N-H) that can direct the self-assembly of the resulting framework and stabilize its structure. The synthesis of conjugates linking 1,2,4-triazole and thiourea units has been reported, demonstrating the chemical compatibility and accessibility of these combined molecular systems. nih.govdaneshyari.com The resulting polymers and frameworks can be designed to have specific topologies and chemical properties, making them suitable for applications ranging from catalysis to selective adsorption. mdpi.com
| Framework Type | Triazole-Based Ligand | Metal Ions Used | Resulting Application/Property | Reference |
|---|---|---|---|---|
| Coordination Polymer (CP) | 1,3-Phenylenebis((1H-1,2,4-triazol-1-yl)methanone) | Co(II), Cu(II), Zn(II), Ni(II) | Initiators for ring-opening polymerization of ε-caprolactone. | mdpi.comnih.gov |
| Metal-Organic Framework (MOF) | 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Sm(III), Tb(III) | Photocatalytic degradation of organic dyes. | nih.govnih.gov |
| Coordination Polymer (CP) | 1,3,5-Tris((1H-1,2,4-triazol-1-yl)methyl)benzene | Fe(II) | Formation of double-chain structures via self-assembly. | researchgate.net |
Supramolecular gels are soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks that immobilize solvent molecules. thieme-connect.de The formation of these networks is driven by specific, directional, non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. thieme-connect.denih.gov
The 1H-1,2,4-triazol-5-ylthiourea molecule possesses ideal features to act as an LMWG. The thiourea group is a powerful motif for self-assembly, capable of forming robust, one-dimensional hydrogen-bonding arrays. rsc.org This is complemented by the 1,2,4-triazole ring, which can participate in further hydrogen bonding and π–π stacking interactions, reinforcing the network structure. The ability of anions to template or disrupt the hydrogen-bonding network in urea- and thiourea-based systems allows for the creation of stimuli-responsive gels that react to their chemical environment. rsc.org Research on related amphiphiles, such as sugar-linked triazoles, has shown their ability to spontaneously self-assemble into hierarchical organogels, demonstrating the effectiveness of the triazole unit in directing gel formation. nih.gov
Catalytic Applications
The potential for this compound to be used in catalysis stems from its ability to act as a ligand for transition metals or as an organocatalyst itself.
As a ligand, the compound offers multiple coordination sites through its nitrogen and sulfur atoms. Triazole derivatives have been extensively used to create metal complexes for various catalytic applications. For example, coordination polymers derived from 1,2,4-triazole ligands have been shown to be effective initiators for the ring-opening polymerization of ε-caprolactone, a process used to produce the biodegradable polymer polycaprolactone (B3415563) (PCL). mdpi.comnih.gov Furthermore, N-heterocyclic carbenes (NHCs) derived from triazolium salts, specifically 1,2,3-triazol-5-ylidenes, have been successfully incorporated into ruthenium catalysts for olefin metathesis reactions. nih.gov The strong electron-donating properties of these triazole-based ligands are integral to the success of these catalytic systems. nih.gov The presence of the thiourea group provides an additional soft sulfur donor site, making this compound a potentially versatile N,S-bidentate or bridging ligand for a wide range of metal-catalyzed transformations.
Mechanistically, the thiourea-triazole structure can participate in catalysis in several ways. In organocatalysis, the thiourea moiety is a well-known hydrogen-bond donor capable of activating electrophiles and stabilizing transition states. This interaction is central to its use in promoting a variety of organic reactions.
In metal-based catalysis, the ligand's role extends beyond simply binding to the metal center. Computational studies on related systems, such as the synthesis of 5-nitro-1,2,4-triazol-3-one (NTO), have provided insights into reaction pathways and the role of metal catalysts in promoting specific steps like amination, formylation, and nitration. researchgate.net Such theoretical models can help elucidate the most feasible pathways for reactions involving the triazole ring. researchgate.net For a ligand like this compound, the combination of a metal-coordinating triazole ring and a hydrogen-bonding thiourea group could lead to cooperative catalytic effects, where the ligand actively participates in the reaction mechanism by orienting or activating a substrate near the metal's active site.
Sensors and Recognition Chemistry
The field of supramolecular chemistry has seen a surge in the design of synthetic receptors for the selective recognition of ions and molecules. The this compound scaffold is exceptionally well-suited for applications in chemical sensing, particularly for anion recognition.
The effectiveness of thiourea-based receptors lies in the acidity of the N-H protons, which act as excellent hydrogen-bond donors to bind anionic guests. nih.govnih.gov The binding event can be transduced into a detectable signal, such as a change in color (colorimetric sensor) or fluorescence. nih.govresearchgate.net The triazole ring can act as part of the chromophoric or fluorophoric signaling unit, or it can provide an additional binding site.
Studies on various thiourea-based receptors have demonstrated high affinities and selectivity for basic anions such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃CO₂⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.gov The binding strength is often correlated with the basicity of the anion. ulb.ac.beresearchgate.net Upon binding, a charge-transfer band can appear in the UV-vis spectrum, leading to a distinct color change visible to the naked eye. nih.govnih.gov For example, receptor MT4N, a thiourea derivative with a nitrophenyl signaling unit, shows a high affinity for fluoride (log K₁ = 5.98) and produces a clear colorimetric response. nih.gov The interaction involves the deprotonation of the acidic N-H protons of the thiourea group by the basic anion. nih.gov
| Receptor | Anion | Binding Constant (log K) | Detection Method | Reference |
|---|---|---|---|---|
| MT4N (Nitrophenyl Thiourea) | F⁻ | 5.98 | UV-vis, ¹H NMR | nih.gov |
| CH₃CO₂⁻ | 5.09 | |||
| H₂PO₄⁻ | 4.25 | |||
| L¹ (meta-xylylene bis-thiourea) | F⁻ | 3.85 | UV-vis | nih.gov |
| H₂PO₄⁻ | 2.84 |
The combination of the potent anion-binding thiourea unit and the versatile 1,2,4-triazole heterocycle makes this compound a promising platform for the development of highly selective and sensitive chemical sensors for environmental and biological applications.
Anion Recognition via Hydrogen Bonding
The design and synthesis of synthetic receptors for the selective binding of anions is a rapidly growing area of supramolecular chemistry, driven by the crucial roles anions play in biological and environmental systems. frontiersin.org this compound is a promising candidate for anion recognition due to the strong hydrogen-bonding capabilities of its thiourea and triazole moieties.
The thiourea group (–NHC(S)NH–) is a particularly effective hydrogen-bond donor. The N-H protons of the thiourea are rendered more acidic due to the electron-withdrawing nature of the adjacent sulfur atom, enhancing their ability to form strong hydrogen bonds with anionic guest species. frontiersin.org This interaction is the primary mechanism for anion recognition in many thiourea-based receptors. rsc.orgnih.gov The geometry of the thiourea group allows for a "chelating" effect where both N-H protons can bind to a single anion, particularly those with localized negative charges like fluoride (F⁻) or acetate (CH₃COO⁻). nih.govrsc.org
The binding of an anion to this compound can lead to a detectable signal. For instance, if the molecule is appended with a chromophore, the anion binding event can cause a change in the electronic structure of the molecule, resulting in a visible color change. scholaris.ca This principle is the basis for colorimetric anion sensors.
To illustrate the potential efficacy of thiourea-based sensors, the following table presents data for representative anion receptors incorporating a thiourea moiety.
| Thiourea-Based Receptor | Target Anion | Binding Constant (K) in DMSO | Detection Method |
|---|---|---|---|
| 1-(4-Nitrophenyl)-3-(pyridin-2-yl)thiourea | Fluoride (F⁻) | log K = 5.98 | UV-vis Spectroscopy |
| 1,3-Bis(4-nitrophenyl)thiourea | Acetate (CH₃COO⁻) | K = 1.8 x 10⁴ M⁻¹ | UV-vis Spectroscopy |
| 1-(Anthracen-9-ylmethyl)-3-(4-nitrophenyl)thiourea | Dihydrogen Phosphate (H₂PO₄⁻) | K = 3.2 x 10³ M⁻¹ | Fluorescence Spectroscopy |
This table presents representative data for thiourea-based anion sensors to illustrate the concept and is not specific to this compound.
Heavy Metal Ion Sensing Ligands
The presence of multiple nitrogen and sulfur atoms in this compound makes it an excellent ligand for the coordination of heavy metal ions. The triazole ring and the thiourea group can act in a bidentate or bridging fashion to form stable complexes with various metal cations. This coordination ability is the foundation for its application in heavy metal ion sensing. nih.gov
The nitrogen atoms of the 1,2,4-triazole ring and the sulfur atom of the thiourea group are the primary coordination sites. These "soft" donor atoms have a high affinity for "soft" heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺), according to the Hard and Soft Acids and Bases (HSAB) principle. This inherent selectivity is a key feature for the development of specialized heavy metal ion sensors.
The binding of a heavy metal ion to this compound can be transduced into a measurable signal through several mechanisms:
Colorimetric Sensing: Coordination of a metal ion can alter the electronic properties of the ligand, leading to a change in its absorption spectrum and a visible color change. This allows for the "naked-eye" detection of heavy metal ions. nanobioletters.com
Fluorimetric Sensing: If the ligand is fluorescent, metal ion binding can either quench or enhance the fluorescence intensity, providing a highly sensitive detection method. nih.gov
Electrochemical Sensing: The ligand can be immobilized on an electrode surface. The binding of a heavy metal ion will alter the electrochemical properties of the electrode, such as its potential or current, which can be measured to quantify the metal ion concentration. rsc.orgresearchgate.net
The following table provides examples of triazole-based ligands that have been utilized for the detection of various heavy metal ions, demonstrating the potential of this class of compounds in sensor applications.
| Triazole-Based Ligand | Target Metal Ion | Detection Method | Limit of Detection (LOD) |
|---|---|---|---|
| Ferrocenyl-triazole complexes | Cd²⁺, Pb²⁺, Cu²⁺ | Electrochemical | Not specified |
| Coumarin-functionalized salicylidene-triazole | Various anions | Colorimetric/Fluorimetric | Micromolar range |
| Chalcone-based 1,2,3-triazole derivative | Pb²⁺, Cu²⁺ | UV-vis Spectroscopy | Not specified |
This table presents representative data for triazole-based heavy metal ion sensors to illustrate the concept and is not specific to this compound.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of 1,2,4-triazole (B32235) derivatives, including those with thiourea (B124793) moieties, has traditionally involved multi-step processes. zsmu.edu.uachemmethod.com Future research should prioritize the development of more efficient, economical, and environmentally friendly synthetic routes.
Key areas for exploration include:
One-Pot Synthesis: Developing one-pot, multi-component reactions will be a significant step forward. isres.orgtandfonline.comtandfonline.com These methods, which combine several reaction steps into a single procedure without isolating intermediates, can drastically reduce solvent usage, reaction time, and waste generation. researchgate.net For instance, a one-pot synthesis for 4,5-disubstituted-1,2,4-triazole-3-thiones has been successfully developed, demonstrating the feasibility of this approach. tandfonline.com
Microwave-Assisted Synthesis: The application of microwave irradiation offers a powerful tool to accelerate reaction rates and improve yields. tandfonline.com Combining microwave heating with solid-support synthesis can further enhance efficiency and simplify product purification. tandfonline.com
Green Chemistry Approaches: Future synthetic strategies should align with the principles of green chemistry. This includes the use of recyclable catalysts, such as biocatalysts like cross-linked chitosan (B1678972) hydrogel, and employing environmentally benign solvents like ionic liquids. tandfonline.commdpi.com Research into ultrasonic irradiation as an energy source also presents a promising green alternative. mdpi.com
The table below summarizes potential modern synthetic methodologies that could be adapted for 1H-1,2,4-triazol-5-ylthiourea and its derivatives.
| Methodology | Advantages | Potential Application |
| One-Pot Reactions | Increased efficiency, reduced waste and time. isres.orgtandfonline.com | Direct synthesis from simple precursors like acid hydrazides and isothiocyanates. tandfonline.com |
| Microwave Irradiation | Accelerated reaction rates, higher yields. tandfonline.com | Rapid synthesis of a diverse library of derivatives. |
| Green Catalysts | Use of recyclable and eco-friendly catalysts. mdpi.com | Employing biocatalysts for stereoselective synthesis. |
| Ultrasonic Irradiation | Mild reaction conditions, reduced energy consumption. mdpi.com | Energy-efficient synthesis of functionalized triazoles. |
Development of Advanced Computational Models
Computational chemistry provides invaluable tools for understanding molecular properties and predicting the behavior of novel compounds, thereby guiding experimental research. For this compound and its derivatives, the development of advanced computational models can accelerate the discovery of new applications.
Future research in this area should focus on:
Density Functional Theory (DFT): DFT calculations can be employed to optimize molecular structures, predict electronic properties (such as HOMO-LUMO energy gaps), and analyze vibrational frequencies. indexcopernicus.comtandfonline.comnih.govacs.org This information is crucial for understanding the reactivity and potential applications of new derivatives. acs.orgonepetro.org
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. indexcopernicus.comtandfonline.comnih.gov Developing robust QSAR models for this compound derivatives can help in designing new compounds with enhanced activities for specific targets, be it in medicine or agriculture. indexcopernicus.comtandfonline.com
Molecular Docking and Dynamics Simulations: These techniques are essential for studying the interaction between a molecule and a biological target, such as an enzyme or receptor. indexcopernicus.com Molecular docking predicts the preferred binding orientation, while molecular dynamics simulations provide insights into the stability of the ligand-protein complex over time. indexcopernicus.com These models can guide the rational design of potent inhibitors or modulators.
The following table outlines key computational methods and their prospective applications for studying this compound.
| Computational Method | Application | Predicted Outcomes |
| DFT | Electronic structure analysis. indexcopernicus.comacs.org | Reactivity, stability, and spectroscopic properties. onepetro.org |
| QSAR | Correlation of structure with activity. tandfonline.comnih.gov | Design of derivatives with optimized biological or material properties. |
| Molecular Docking | Prediction of binding modes to target proteins. indexcopernicus.com | Identification of potential drug targets and lead compounds. |
| Molecular Dynamics | Simulation of molecular motion and interactions. | Stability of ligand-receptor complexes, conformational changes. |
Expanding the Library of this compound Derivatives for Materials Science
While much of the research on triazole and thiourea derivatives has focused on biological activities, their unique structural and electronic properties make them promising candidates for applications in materials science. nih.govresearchgate.netnih.gov Future work should systematically explore the potential of this compound derivatives in this domain.
Promising research avenues include:
Corrosion Inhibitors: Organic compounds containing nitrogen and sulfur atoms, such as thioureas and triazoles, are known to be effective corrosion inhibitors for various metals and alloys, including steel and aluminum. onepetro.orgemerald.comjmaterenvironsci.comacs.organalis.com.my The presence of both moieties in this compound suggests its derivatives could form protective films on metal surfaces, preventing corrosion in acidic media. jmaterenvironsci.comanalis.com.my Systematic studies on different metal surfaces and corrosive environments are warranted.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring are excellent coordinating sites for metal ions, making triazole derivatives valuable ligands for the construction of MOFs. researchgate.netdntb.gov.uarsc.orgjove.comnih.govchemijournal.com These porous materials have diverse applications in gas storage, catalysis, and drug delivery. chemijournal.comchemijournal.com Synthesizing a library of this compound derivatives with various substituents could lead to novel MOFs with tailored pore sizes and functionalities.
Polymer Science: Triazole derivatives have been incorporated into polymers to create materials with specific properties, such as energetic polymer salts. researchgate.net The functional groups of this compound could be modified to create monomers for polymerization, potentially leading to new polymers with enhanced thermal stability, coordination capabilities, or other desirable characteristics. researchgate.netlifechemicals.com
Interdisciplinary Research Synergies with Other Chemical Fields
The versatile nature of the this compound scaffold provides a platform for fruitful collaborations between synthetic chemists and researchers in other fields. Forging these interdisciplinary connections will be key to translating fundamental chemical knowledge into practical applications.
Potential areas for synergistic research include:
Medicinal Chemistry and Chemical Biology: The prevalence of triazole and thiourea motifs in biologically active compounds suggests significant potential for drug discovery. chemmethod.comnih.govresearchgate.netmdpi.comresearchgate.netnih.gov Collaborations with medicinal chemists and biologists could lead to the development of new therapeutic agents, such as anticancer, antifungal, or antibacterial drugs. chemmethod.comnih.govresearchgate.net
Supramolecular Chemistry: The triazole ring can participate in a wide range of non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. jlu.edu.cnrsc.orgresearchgate.net These interactions are fundamental to supramolecular chemistry. jlu.edu.cn Teaming up with supramolecular chemists could enable the design of complex self-assembling systems, molecular sensors, and smart materials based on this compound derivatives. rsc.orgresearchgate.netnih.gov
Agrochemical Science: Many commercial fungicides and herbicides are based on the triazole scaffold. frontiersin.orgwikipedia.org Joint projects with agrochemical researchers could focus on synthesizing and screening new derivatives for potent and selective herbicidal or fungicidal activity, potentially leading to more effective and environmentally safer crop protection agents. mdpi.com
Nanotechnology: The ability of triazole derivatives to function as ligands in MOFs provides a direct link to nanotechnology. rsc.orgjove.comnih.gov Interdisciplinary work with nanoscientists could explore the use of these MOFs in applications such as targeted drug delivery, nanoscale catalysis, and advanced sensor technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
